Benzenepropanol

Description

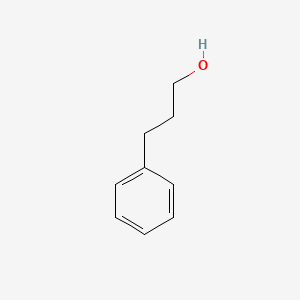

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJVDSVGBWFCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041638 | |

| Record name | 3-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |

| Record name | Benzenepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 212 °F/ 100 °C/ closed cup | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995 g/cu cm at 25 °C, 0.993-1.002 | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Slightly viscous, colorless liquid | |

CAS No. |

122-97-4, 93842-54-7 | |

| Record name | Benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U04IC2765C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-18 °C, < -18 °C | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzenepropanol: A Technical Guide to Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an organic compound with the chemical formula C₉H₁₂O.[1] It is a colorless, slightly viscous liquid characterized by a pleasant floral, balsamic odor reminiscent of hyacinths.[2][3] This aromatic alcohol is found naturally in various fruits, teas, and balsams, including strawberries and cinnamon.[2][4] Industrially, it is often synthesized through the hydrogenation of cinnamaldehyde.[4][5] Due to its fragrance profile and its utility as a chemical intermediate, this compound is a significant compound in the fragrance, flavor, and pharmaceutical industries.[4][6] It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals like the central skeletal muscle relaxant, proformiphen.[2][4] This guide provides an in-depth overview of its chemical properties and the analytical techniques used for its structure elucidation.

Chemical and Physical Properties

This compound's physical and chemical characteristics are well-documented, making it a versatile component in various applications. It is soluble in organic solvents like ethanol and propylene glycol but only slightly soluble in water.[2][4] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][6] |

| Molecular Weight | 136.19 g/mol | [1][3][6][7] |

| Boiling Point | 235-236 °C | [2][3][6] |

| Melting Point | < -18 °C | [2][3][7] |

| Density | ~1.001 g/mL at 20 °C | [2][8] |

| Refractive Index (n20/D) | 1.526 | [2][3] |

| Flash Point | 109 °C (229 °F) | [2][3] |

| Water Solubility | ~5,680 mg/L at 25 °C | [7] |

| LogP (Octanol/Water) | 1.88 - 1.9 | [3][7] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [1][2][3][5] |

| Odor | Sweet, floral, balsamic | [2][3] |

Structure Elucidation

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide complementary information about the molecule's carbon framework, functional groups, and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms.[9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The key signals are:

-

Aromatic Protons (C₆H₅-): A multiplet typically appearing in the 7.1-7.3 ppm range, integrating to 5 protons, which is characteristic of a monosubstituted benzene ring.

-

Methylene Protons (-CH₂-Ar): A triplet at approximately 2.7 ppm, integrating to 2 protons. This signal corresponds to the methylene group directly attached to the benzene ring and is split by the adjacent methylene group.

-

Methylene Protons (-CH₂-CH₂O-): A multiplet (often a quintet or sextet) around 1.9 ppm, integrating to 2 protons. This signal arises from the central methylene group, which is split by the two adjacent methylene groups.

-

Methylene Protons (-CH₂-OH): A triplet at about 3.7 ppm, integrating to 2 protons. This downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The signal is split by the neighboring methylene group.[11]

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically 1.5-4.0 ppm), integrating to 1 proton. Its position is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with D₂O, a common method for identifying exchangeable protons.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton:

-

Aromatic Carbons: Signals for the phenyl group typically appear between 125 and 142 ppm. Due to symmetry, four signals are expected for the six aromatic carbons. The carbon attached to the propyl chain (ipso-carbon) is found at the most downfield end of this range.

-

Aliphatic Carbons:

-

The carbon bonded to the hydroxyl group (-CH₂-OH) is the most downfield of the aliphatic signals, typically appearing around 60-65 ppm.[12]

-

The carbon attached to the benzene ring (-CH₂-Ar) appears around 34 ppm.

-

The central methylene carbon (-CH₂-CH₂-CH₂-) is found at approximately 32 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under Electron Ionization (EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 136, corresponding to the molecular weight of C₉H₁₂O.[7] This peak may be of moderate to low intensity.

-

Key Fragmentation Patterns:

-

Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[12][13] For this compound, this would involve the loss of a C₂H₅ radical, but a more favorable fragmentation is the loss of water.

-

Loss of Water (M-18): A prominent peak is often observed at m/z = 118, resulting from the dehydration of the molecular ion.[7][12]

-

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain results in the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91. A rearrangement often precedes this fragmentation. A related peak at m/z = 92 is also common.

-

Another significant peak is often seen at m/z = 117, corresponding to the loss of a hydroxyl radical followed by rearrangement.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] The IR spectrum of this compound shows characteristic absorption bands:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[11]

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically found just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the methylene groups of the propyl chain.

-

C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[11]

-

C-O Stretch: A strong absorption band in the 1000-1100 cm⁻¹ range, indicative of a primary alcohol.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate structural analysis.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.

-

Instrument Setup: Place the sample tube in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

General Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. Use a suitable capillary column (e.g., a non-polar DB-5 or similar). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation from any impurities.

-

MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the gas chromatogram. Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

General Protocol for FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Spectrum: Run a background scan with the empty salt plates in the sample holder to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: After automatic background subtraction, analyze the resulting spectrum. Identify the key absorption bands and assign them to the corresponding functional groups (O-H, C-H, C=C, C-O) by comparing their wavenumbers to correlation charts.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the study of this compound.

Caption: Logical flow for the structure elucidation of this compound.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. CAS 122-97-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. jchps.com [jchps.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Synthesis of 3-Phenyl-1-Propanol from Cinnamaldehyde Hydrogenation: A Technical Guide

Introduction

3-Phenyl-1-propanol, also known as hydrocinnamic alcohol, is a versatile organic compound with a characteristic floral scent, making it a valuable ingredient in the fragrance, flavor, and cosmetic industries.[1][2][3][4] It also serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the central skeletal muscle relaxant proformiphen.[1][2][4] The industrial production of 3-phenyl-1-propanol is predominantly achieved through the catalytic hydrogenation of cinnamaldehyde.[5][6] Cinnamaldehyde, an α,β-unsaturated aldehyde, can be sourced from natural materials like cassia and cinnamon oils or produced synthetically.[5]

The hydrogenation of cinnamaldehyde is a complex process as it involves the reduction of two different functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O).[7][8] This competition leads to a network of possible products, including the desired 3-phenyl-1-propanol (HCOL), as well as cinnamyl alcohol (COL) and 3-phenylpropanal (hydrocinnamaldehyde, HCAL).[7][9][10] Achieving high selectivity towards 3-phenyl-1-propanol requires careful selection of catalysts and optimization of reaction conditions. This guide provides an in-depth overview of the synthesis of 3-phenyl-1-propanol from cinnamaldehyde, focusing on catalytic systems, experimental protocols, and reaction pathways.

Reaction Pathways in Cinnamaldehyde Hydrogenation

The hydrogenation of cinnamaldehyde can proceed through several routes. The reduction of the C=O group yields cinnamyl alcohol, while the hydrogenation of the C=C bond results in hydrocinnamaldehyde.[11] Both of these intermediates can be further hydrogenated to produce the fully saturated 3-phenyl-1-propanol.[8] Thermodynamically and kinetically, the hydrogenation of the C=C bond is more favorable than the reduction of the C=O group.[8][9]

Caption: Reaction network for the hydrogenation of cinnamaldehyde.

Catalytic Systems and Performance Data

The selectivity of cinnamaldehyde hydrogenation is highly dependent on the catalyst employed. Various metallic catalysts, including those based on platinum (Pt), palladium (Pd), nickel (Ni), and cobalt (Co), have been investigated.[12][13] The choice of metal, support material, and the presence of promoters significantly influence the reaction outcome.

For instance, a Pd⁰/γ-Al₂O₃ catalyst has been shown to selectively hydrogenate the C=C bond, yielding 100% phenylpropanal.[14] In contrast, a bimetallic Pd⁰CoIII/γ-Al₂O₃ catalyst can hydrogenate both the C=C and C=O bonds consecutively, producing a mixture of phenylpropanal and 3-phenyl-1-propanol.[14] The addition of salt promoters like AlCl₃, SnCl₂, and FeCl₃ to Pd/Al₂O₃ catalysts can enhance the hydrogenation of the C=O bond, thereby increasing selectivity towards unsaturated alcohols.[15] Photocatalytic systems, such as Ni/NiS-modified Zn₀.₅Cd₀.₅S, have also been developed, achieving high yields of 3-phenyl-1-propanol under visible light without an external hydrogen source.[16]

The following tables summarize quantitative data from various studies on the hydrogenation of cinnamaldehyde, highlighting the performance of different catalytic systems.

Table 1: Performance of Palladium-Based Catalysts

| Catalyst | Temp. (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to HCOL (%) | Selectivity to HCAL (%) | Selectivity to COL (%) | Citation(s) |

| Pd⁰/γ-Al₂O₃ | 80 | 30 (H₂) | Biphasic | >99 | 0 | 100 | 0 | [14] |

| Pd⁰CoIII/γ-Al₂O₃ | 80 | 30 (H₂) | Biphasic | >99 | 35 | 65 | 0 | [14] |

| Pd₃%/Al₂O₃ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 26 | [15] |

| Pd₃%/Al₂O₃ + AlCl₃ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 70 | [15] |

| Pd₃%/Al₂O₃ + SnCl₂ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 67 | [15] |

| Pd₃%/Al₂O₃ + FeCl₃ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 70 | [15] |

Table 2: Performance of Platinum and Other Catalysts

| Catalyst | Temp. (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to HCOL (%) | Selectivity to HCAL (%) | Selectivity to COL (%) | Citation(s) |

| Pt/SiO₂ | 90 | 10 (H₂) | Isopropanol | 98.8 | - | - | 90 | [17] |

| CoRe/TiO₂ | 140 | - | THF | 99 | - | 0 | 89 | [7] |

| Pt=Fe/SBA-15 | Room Temp. | 30 (H₂) | Ethanol | - | - | - | >80 | [18] |

| Ni/NiS–ZCS | - | - | Water/Ethanol | ~100 | >80 | - | - | [16] |

Note: Selectivity data is reported as presented in the source material. A dash (-) indicates that the data was not specified for that particular product.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon existing research. The following sections provide generalized protocols for catalyst preparation and hydrogenation reactions based on methodologies described in the literature.

General Experimental Workflow

The typical workflow for a batch hydrogenation experiment involves catalyst activation, reaction execution under controlled conditions, and subsequent product analysis.

Caption: General workflow for a batch cinnamaldehyde hydrogenation experiment.

Protocol 1: Batch Hydrogenation in an Autoclave

This protocol is a generalized procedure based on common practices reported for liquid-phase hydrogenation in a batch reactor.[15][17][18]

-

Catalyst Activation: The catalyst (e.g., 80-100 mg) is placed into the stainless-steel autoclave.[7][15] The reactor is sealed, purged multiple times with an inert gas (e.g., N₂) or hydrogen, and then the catalyst is activated.[7][18] Activation often involves heating under a hydrogen atmosphere (e.g., at 150°C for 1 hour) followed by cooling to room temperature.[15]

-

Reaction Setup: The reaction solvent (e.g., 10-100 mL of isopropanol or ethanol) and cinnamaldehyde (e.g., 25 mmol) are added to the reactor vessel.[15][18] An internal standard (e.g., tetradecane or o-xylene) may be included for quantitative analysis.[17][19]

-

Hydrogenation: The reactor is sealed again, purged with hydrogen to remove air, and then pressurized to the desired level (e.g., 3-30 bar).[18][19] The mixture is heated to the target temperature (e.g., 25-140°C) and stirred vigorously (e.g., 500-1200 rpm) for the specified reaction time (e.g., 4-24 hours).[7][17][18][19]

-

Sample Analysis: After the reaction, the autoclave is cooled, and the excess hydrogen is carefully vented. The liquid product mixture is collected, filtered to remove the catalyst, and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and product selectivity.[15]

Protocol 2: Continuous Flow Hydrogenation

Continuous flow systems offer advantages in terms of process control and intensification. This protocol is based on a tube reactor setup.[9][17]

-

Catalyst Loading: A tube reactor is coated or packed with the catalyst (e.g., Pt/SiO₂).[9][17]

-

System Setup: The reactor is integrated into a continuous flow system (e.g., H-Cube Flow Reactor). The system is primed with the reaction solvent (e.g., isopropanol) to remove air.[9]

-

Catalyst Reduction: The catalyst is typically reduced in-situ by flowing a mixture of solvent and hydrogen at a set temperature (e.g., 90°C) for a short period (e.g., 15 minutes).[17]

-

Hydrogenation: A solution of cinnamaldehyde in the solvent (e.g., 0.1-0.8 M) is continuously pumped through the heated reactor along with a stream of hydrogen at a defined pressure (e.g., 15 bar).[17]

-

Product Collection and Analysis: The output from the reactor is collected over time and analyzed periodically using offline or online GC to monitor the reaction's progress and stability.[17]

Conclusion

The synthesis of 3-phenyl-1-propanol through the hydrogenation of cinnamaldehyde is a well-established yet continuously evolving field of research. The key challenge lies in controlling the selectivity of the reaction to favor the complete reduction of both the C=C and C=O bonds. Bimetallic catalysts, such as PdCo and CoRe, often exhibit superior performance by providing distinct active sites for the activation of different functional groups.[14][18] Furthermore, reaction conditions including temperature, hydrogen pressure, and the choice of solvent play a pivotal role in maximizing the yield of the desired saturated alcohol.[5][9] The development of novel catalytic systems, including photocatalysts and those for continuous flow processes, promises more efficient, sustainable, and economically viable routes for the production of this important fragrance and pharmaceutical intermediate.[16][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-phenyl-1-propanol (122-97-4) | Global Supplier Of Chemical [chemicalbull.com]

- 3. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]

- 6. Metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via retrobiosynthesis approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. research.tue.nl [research.tue.nl]

- 9. thalesnano.com [thalesnano.com]

- 10. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst [scielo.org.za]

- 15. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 16. Efficient hydrogenation of cinnamaldehyde to 3-phenylpropanol on Ni/NiS-modified twin Zn0.5Cd0.5S under visible light irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. researchgate.net [researchgate.net]

The Aromatic Allure of the Plant Kingdom: A Technical Guide to the Natural Sources and Isolation of Hydrocinnamic Alcohol

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide has been developed to elucidate the natural origins and extraction methodologies of hydrocinnamic alcohol (3-phenyl-1-propanol), a valuable aromatic compound with applications in the fragrance, food, and pharmaceutical industries. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the compound's biosynthesis, natural abundance, and state-of-the-art isolation protocols.

Hydrocinnamic alcohol, prized for its delicate floral and balsamic scent, is a naturally occurring phenylpropanoid found in a variety of plant species. Its presence contributes to the characteristic aroma of many flowers, fruits, and resins. This guide delves into the botanical sources of this compound and the scientific principles behind its formation and extraction.

Natural Abundance of Hydrocinnamic Alcohol

Hydrocinnamic alcohol is biosynthesized in plants through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. It is often found alongside its precursors and related compounds, such as cinnamic acid and cinnamaldehyde. Quantitative analyses have revealed its presence in various concentrations across different plant materials.

| Plant Source | Plant Part | Concentration/Relative Abundance | Reference |

| Populus balsamifera (Balsam Poplar) | Buds | 1.0% of ether extract | [1] |

| Populus nigra (Black Poplar) | Buds | 1.7% of ether extract | [1] |

| Vaccinium myrtillus (Bilberry) | Fruit | Highest concentration among tested foods | [2] |

| Rubus laciniatus (Evergreen Blackberry) | Fruit | Detected, not quantified | [2] |

| Fragaria spp. (Strawberry) | Fruit | Present | [3] |

| Camellia sinensis (Tea) | Leaves | Present | [3] |

| Styrax benzoin (Benzoin Resin) | Resin | Present | [4] |

| Cinnamomum spp. (Cinnamon) | Bark | Present (as precursor cinnamaldehyde) | [3] |

Biosynthesis of Hydrocinnamic Alcohol

The biosynthesis of hydrocinnamic alcohol is intricately linked to the broader phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway commences with the deamination of L-phenylalanine and proceeds through a series of enzymatic conversions.

Isolation of Hydrocinnamic Alcohol from Natural Sources

The isolation of hydrocinnamic alcohol from plant matrices typically involves extraction with a suitable solvent, followed by purification steps to separate the target compound from other co-extracted metabolites. The choice of methodology depends on the source material and the desired purity of the final product.

Experimental Protocol: Solvent Extraction of Hydrocinnamic Alcohol from Poplar Buds

This protocol provides a general procedure for the extraction and isolation of hydrocinnamic alcohol from poplar buds, a known source of this compound.

1. Sample Preparation:

-

Freshly collected poplar buds (Populus spp.) are air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

The dried buds are then coarsely ground using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction:

-

A known weight of the ground poplar buds (e.g., 100 g) is macerated in a suitable organic solvent, such as 70% ethanol or diethyl ether, at a solid-to-solvent ratio of 1:10 (w/v).[5]

-

The mixture is subjected to ultrasonic-assisted extraction for 60 minutes at a controlled temperature (e.g., 35°C) to enhance extraction efficiency.[5]

-

The extract is then filtered through Whatman No. 1 filter paper to remove solid plant material.

-

The extraction process can be repeated on the plant residue to maximize the yield.

3. Solvent Evaporation:

-

The filtered extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

The resulting crude extract is a viscous, aromatic residue.

4. Purification by Column Chromatography:

-

The crude extract is redissolved in a minimal amount of the extraction solvent and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed extract is then loaded onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

The column is eluted with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable mobile phase and visualized under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).

-

Fractions containing the compound with a similar retention factor (Rf) to a hydrocinnamic alcohol standard are pooled.

5. Characterization:

-

The purified fraction is subjected to further analysis for identification and quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This technical guide provides a foundational understanding of the natural sourcing and isolation of hydrocinnamic alcohol. The presented data and protocols are intended to support further research and development in the fields of natural product chemistry, pharmacology, and fragrance science. The continued exploration of botanical sources and the optimization of extraction techniques will be crucial for the sustainable production of this valuable aromatic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. foodb.ca [foodb.ca]

- 3. Optimisation of trans-cinnamic acid and hydrocinnamyl alcohol production with recombinant Saccharomyces cerevisiae and identification of cinnamyl methyl ketone as a by-product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Spectroscopic Analysis of Benzenepropanol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3-phenyl-1-propanol (benzenepropanol), a key intermediate and fragrance component in various industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key quantitative information for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.17 | m | 5H | C₆H₅- |

| 3.66 | t | 2H | -CH₂-OH |

| 2.70 | t | 2H | C₆H₅-CH₂- |

| 1.89 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.59 | s | 1H | -OH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 141.9 | C1' (quaternary aromatic) |

| 128.4 | C2', C6' or C3', C5' (aromatic) |

| 128.3 | C3', C5' or C2', C6' (aromatic) |

| 125.7 | C4' (aromatic) |

| 62.1 | -CH₂-OH |

| 34.2 | C₆H₅-CH₂- |

| 32.1 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.[1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3330 (broad) | O-H stretch (alcohol) |

| 3080, 3060, 3025 | C-H stretch (aromatic) |

| 2930, 2860 | C-H stretch (aliphatic) |

| 1605, 1495, 1450 | C=C stretch (aromatic ring) |

| 1050 | C-O stretch (primary alcohol) |

| 745, 700 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) is observed at m/z = 136, corresponding to the molecular weight of this compound (C₉H₁₂O).[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | 25 | [C₉H₁₂O]⁺ (Molecular Ion) |

| 118 | 60 | [M - H₂O]⁺ |

| 117 | 100 | [M - H₂O - H]⁺ |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[2]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).[4]

¹H NMR Spectroscopy:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the TMS signal.

-

Integration of the peaks is performed to determine the relative number of protons.

¹³C NMR Spectroscopy:

-

A higher concentration of the sample (50-100 mg in 0.7 mL of solvent) is generally required for ¹³C NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[3]

-

A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A larger number of scans are accumulated compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[5]

-

Data processing steps are similar to those for ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The plates are gently pressed together to create a thin liquid film.

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded.

-

The sample holder with the prepared thin film is then placed in the IR spectrometer.

-

The sample is scanned with infrared radiation, and the transmitted radiation is detected.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6]

-

This causes the molecules to lose an electron, forming positively charged molecular ions (M⁺).[6]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Benzenepropanol (CAS 122-97-4): A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Benzenepropanol (CAS 122-97-4), a versatile organic compound used in various industrial and research applications, including as a fragrance ingredient and a building block in organic synthesis.[1] This document outlines the material's physical and chemical properties, potential hazards, toxicological data, and detailed protocols for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral or pleasant aromatic odor.[1][2][3] It is soluble in organic solvents and has limited solubility in water.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122-97-4 | [1][2][5][6] |

| Molecular Formula | C₉H₁₂O | [1][3][5] |

| Molecular Weight | 136.19 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Floral, aromatic | [1][2][7] |

| Melting Point | -18 °C to <= -100 °C | [2][3][8] |

| Boiling Point | 235 - 238 °C at 760 mmHg | [2][3][8] |

| Flash Point | 109 - 120 °C (closed cup) | [2][9][10][11] |

| Density | 1.001 g/cm³ at 20 °C | [2][9] |

| Vapor Pressure | 25 Pa at 20 °C; 35 Pa at 25 °C | [2] |

| Solubility in Water | 5680 mg/L at 25 °C | [4] |

| log Pow (Octanol/Water Partition Coefficient) | 1.6 - 1.88 | [2][8] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation and serious eye irritation or damage.[2][9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation |

| Acute aquatic toxicity | Category 3 | H402: Harmful to aquatic life |

Note: Classification may vary slightly between different suppliers and regulatory bodies.

Toxicological Data

The primary toxicological concerns associated with this compound are its irritant and corrosive effects on the skin and eyes. It has low acute oral and dermal toxicity.[8] No evidence suggests that this compound is carcinogenic, mutagenic, or a reproductive toxin.[8][9]

Table 3: Summary of Toxicological Data

| Test | Species | Route | Result | Reference |

| LD50 | Rat | Oral | 2300 mg/kg | [8][9][12][13] |

| LD50 | Rabbit | Dermal | 5 g/kg | [9][12][13] |

| Skin Irritation | Rabbit | Dermal | Moderate irritant (Draize test) | [13] |

| Eye Irritation | - | - | Expected to cause serious eye damage | [8] |

| Aquatic Toxicity (LC50, 96h) | Danio rerio (Zebra fish) | - | > 61 mg/L | [2] |

| Aquatic Toxicity (EC50, 48h) | Daphnia magna (Water flea) | - | 60.6 mg/L | [2] |

| Aquatic Toxicity (EC50, 72h) | Pseudokirchneriella subcapitata (Green algae) | - | 109 mg/L | [2] |

Signaling Pathways of Toxicity

Current scientific literature does not indicate any specific signaling pathways associated with the toxicity of this compound. Its hazardous effects are primarily attributed to its direct corrosive and irritant properties on biological tissues upon contact, rather than interaction with specific cellular signaling cascades.

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols. Below are summaries of the methodologies for the key cited experiments.

Acute Oral Toxicity (Based on OECD Test Guideline 401)

The acute oral toxicity of a substance is typically determined using a protocol similar to the now-deleted OECD Test Guideline 401.[14][15][16]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[3] Observations of effects and mortality are made.[3]

-

Test Animals: Healthy, young adult rats are commonly used.[3]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance, often dissolved or suspended in a suitable vehicle like corn oil, is administered in a single dose by oral gavage.[3]

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8]

-

A post-mortem examination (necropsy) is performed on all animals at the end of the study.[3]

-

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon topical application to the skin.[1][7][8]

-

Principle: The substance is applied in a single dose to a small area of the skin of an animal, while an untreated area serves as a control.[1][4][8]

-

Test Animals: The albino rabbit is the preferred species.[1][8]

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from a small area on the animal's back.

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.[8]

-

After exposure, the residual test substance is removed.[8]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.[1][8]

-

-

Data Analysis: The severity of the skin reactions is scored and evaluated to determine the level of irritation or corrosion.[8]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[5][6][9][10][12]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[6][9][12]

-

Test Animals: The albino rabbit is the recommended species.[6]

-

Procedure:

-

A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[11]

-

The eyelids are held together for a short period to prevent loss of the material.

-

The eye is examined for ocular reactions at 1, 24, 48, and 72 hours after application.[6] Observations may continue for up to 21 days to assess the reversibility of any effects.[12]

-

The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions.[11][12]

-

-

Data Analysis: The scores are used to classify the substance's potential for eye irritation or corrosion.[12]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Handling

-

Handle in a well-ventilated area.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing vapors or mist.[2]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

-

Wash hands thoroughly after handling.[2]

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[2][7]

-

Store away from strong oxidizing agents.[2]

-

The substance is stable under recommended storage conditions.[2][11]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. | [2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [2] |

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical help.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

-

Contain the spillage.

-

Collect with an inert absorbent material (e.g., sand, silica gel).

-

Place in a suitable, closed container for disposal.

-

Visualizations

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Accidental Release Response

Caption: A logical workflow for responding to an accidental release of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Draize test - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. scribd.com [scribd.com]

- 16. oecd.org [oecd.org]

Solubility of Benzenepropanol in common organic solvents

An in-depth analysis of the solubility of benzenepropanol, a key aromatic alcohol, is crucial for its application in research, drug development, and various industrial processes. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, complete with quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. For the purposes of this guide, the primary focus will be on 3-phenyl-1-propanol, a common and widely studied isomer.

Quantitative Solubility Data

The solubility of 3-phenyl-1-propanol in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different solvent systems. The data is typically expressed in terms of mole fraction, mass fraction, or grams per 100 mL of solvent at a specified temperature.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction | Reference |

| Water | 25 | 2.9 | 0.0004 | |

| Ethanol | 25 | Miscible | - | |

| Methanol | 25 | Miscible | - | |

| Acetone | 25 | Miscible | - | |

| Diethyl Ether | 25 | Miscible | - | |

| Chloroform | 25 | Miscible | - | |

| Toluene | 25 | Freely Soluble | - | |

| Hexane | 25 | Sparingly Soluble | - |

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Freely Soluble" and "Sparingly Soluble" are qualitative terms from pharmacopeial definitions and are included for practical reference.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following section details a common methodology used to ascertain the solubility of a solid compound like 3-phenyl-1-propanol in an organic solvent.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

3-Phenyl-1-propanol (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Agitator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of 3-phenyl-1-propanol is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is placed in a thermostatic bath set to the desired temperature. The mixture is then agitated vigorously for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed in the thermostatic bath for a sufficient time to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to separate the solid and liquid phases.

-

Sample Withdrawal and Dilution: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution. The withdrawn sample is then accurately diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of 3-phenyl-1-propanol in the diluted sample is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in grams per 100 mL, mole fraction, or other relevant units.

The following diagram illustrates the general workflow for the isothermal saturation method.

Caption: Workflow for determining solubility using the isothermal saturation method.

Logical Relationships in Solubility Studies

The selection of an appropriate solvent and analytical method is a critical decision in solubility studies. The following diagram illustrates the logical relationships and considerations involved in this process.

Caption: Decision-making process for conducting solubility experiments.

A Comprehensive Technical Guide to the Physical Properties of 3-Phenyl-1-Propanol as a Function of Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-propanol (CAS: 122-97-4), a colorless viscous liquid with a characteristic floral odor, is a versatile organic compound with applications in the fragrance, pharmaceutical, and polymer industries. A thorough understanding of its physical properties and their dependence on temperature is crucial for process design, formulation development, and quality control. This technical guide provides a detailed overview of the key physical properties of 3-phenyl-1-propanol, including density, viscosity, surface tension, and refractive index, with a focus on their variation with temperature.

Data Presentation

Table 1: Density of 3-Phenyl-1-Propanol at Different Temperatures[1][2]

| Temperature (K) | Temperature (°C) | Density (g/mL) |

| 293.15 | 20.00 | 1.001[3][4][5][6][7] |

| 298.15 | 25.00 | 0.995[4] |

| 323.15 | 50.00 | Data not available |

| 348.15 | 75.00 | Data not available |

| 373.15 | 100.00 | Data not available |

Note: While the NIST database indicates experimental data is available from 220 K to 732 K, specific data points from the search results are limited to the values presented.

Table 2: Viscosity of 3-Phenyl-1-Propanol at Different Temperatures[1][2]

| Temperature (K) | Temperature (°C) | Viscosity (mPa·s) |

| 293.15 | 20.00 | 20[8] |

| 323.15 | 50.00 | Data not available |

| 348.15 | 75.00 | Data not available |

| 373.15 | 100.00 | Data not available |

Note: The NIST database indicates the availability of experimental data for viscosity from 270 K to 730 K, however, the specific value at 20°C is the only one retrievable from the provided search results.

Table 3: Surface Tension of 3-Phenyl-1-Propanol

| Temperature (°C) | Surface Tension (mN/m) |

| 20.0 | Data not available |

Note: Temperature-dependent data for the surface tension of 3-phenyl-1-propanol is not available in the reviewed literature. Generally, for alcohols, surface tension decreases with increasing temperature.[3][9]

Table 4: Refractive Index of 3-Phenyl-1-Propanol

| Temperature (°C) | Wavelength (nm) | Refractive Index |

| 20.0 | 589.3 (Na D-line) | 1.526[3][4][5][6][10][11] |

| 25.0 | 589.3 (Na D-line) | 1.5357[4] |

Note: The refractive index of liquids typically decreases with an increase in temperature.[1][10][12]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 3-phenyl-1-propanol are not explicitly available in the reviewed literature. However, the following are general and widely accepted methodologies for measuring the density, viscosity, surface tension, and refractive index of liquids as a function of temperature.

Density Measurement

Method: Vibrating tube densitometer.

Protocol:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperatures.

-

Sample Introduction: A small, precisely known volume of 3-phenyl-1-propanol is introduced into a U-shaped borosilicate glass tube.

-

Temperature Control: The sample is thermostated to the desired temperature with high precision (e.g., ±0.01°C) using a Peltier element.

-

Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. The instrument measures this frequency, which is directly related to the density of the sample.

-

Data Acquisition: The density is calculated from the oscillation period and the calibration constants. Measurements are repeated at each desired temperature.

Viscosity Measurement

Method: Rotational viscometer.

Protocol:

-

Instrument Setup: A suitable spindle and guard leg are selected based on the expected viscosity of 3-phenyl-1-propanol. The instrument is leveled and the spindle is attached.

-

Sample Preparation: A sufficient volume of 3-phenyl-1-propanol is placed in a thermostatically controlled sample container.

-

Temperature Equilibration: The sample is allowed to equilibrate at the target temperature. The temperature is monitored using a calibrated temperature probe.

-

Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

Data Calculation: The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle. Measurements are performed at various temperatures.

Surface Tension Measurement

Method: Pendant drop method.

Protocol:

-

Instrument Setup: A syringe with a needle of known diameter is filled with 3-phenyl-1-propanol. The syringe is mounted in a temperature-controlled chamber.

-

Droplet Formation: A small droplet of the liquid is formed at the tip of the needle.

-

Image Acquisition: A high-resolution camera captures the profile of the pendant drop.

-

Temperature Control: The temperature of the chamber is precisely controlled and monitored.

-

Data Analysis: The shape of the drop is determined by the balance between surface tension and gravity. The captured image is analyzed using specialized software to fit the Young-Laplace equation to the drop profile, from which the surface tension is calculated. This process is repeated at different temperatures.

Refractive Index Measurement

Method: Abbé refractometer with temperature control.

Protocol:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water, at the measurement temperature.

-

Sample Application: A few drops of 3-phenyl-1-propanol are placed on the surface of the measuring prism.

-

Temperature Control: The prisms are connected to a circulating water bath to maintain a constant and precise temperature.

-

Measurement: A light source (typically a sodium D-line lamp, 589.3 nm) is passed through the sample. The telescope eyepiece is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. Measurements are taken at each desired temperature after allowing the instrument and sample to equilibrate.

Mandatory Visualization

Caption: Workflow for the experimental determination of physical properties.

Conclusion

This technical guide has compiled and presented the available data on the physical properties of 3-phenyl-1-propanol and their dependence on temperature. While critically evaluated data for density and viscosity as a function of temperature are available, further experimental studies are required to fully characterize the temperature-dependent behavior of its surface tension and refractive index. The provided experimental protocols offer a general framework for conducting such measurements, which are essential for the effective application of this important chemical in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-phenyl-1-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1-propanol 98 122-97-4 [sigmaaldrich.com]

- 6. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 7. 3-Phenyl-1-propanol 98 122-97-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3-Phenyl-1-propanol, 99% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. Concentration and temperature dependence of the refractive index of ethanol-water mixtures: influence of intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: Unlocking the Therapeutic Potential of Novel Benzenepropanol Derivatives

A comprehensive analysis for researchers, scientists, and drug development professionals exploring the synthesis, evaluation, and application of a promising new class of therapeutic agents.

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical industry. Within this landscape, the benzenepropanol scaffold has emerged as a privileged structure, offering a versatile platform for the development of new drugs targeting a wide array of diseases. This technical guide delves into the discovery of novel this compound derivatives, providing an in-depth overview of their synthesis, pharmacological evaluation, and mechanisms of action. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to equip researchers with the foundational knowledge to explore and expand upon this promising class of compounds.

A Versatile Scaffold: The Pharmaceutical Promise of this compound Derivatives